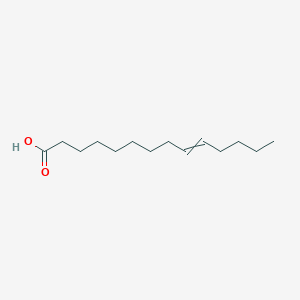
Myristoleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoleic acid, also known as this compound, is an omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1. This compound is relatively uncommon in nature, with one of its major sources being the seed oil from plants of the family Myristicaceae . It is also a constituent of Serenoa repens (Saw palmetto) and has shown activity against LNCaP prostate-cancer cells .
Synthetic Routes and Reaction Conditions:
From Oleic Acid Methyl Ester: The synthesis of cis-9-tetradecenoic acid methyl ester can be achieved from oleic acid methyl ester.
From Undecenoic Acid Methyl Ester: Another method involves the preparation of cis-10-tetradecenoic acid methyl ester from undecenoic acid methyl ester, a derivative of castor oil.
Industrial Production Methods:
Enzymatic Transesterification: Hexadecyl cis-9-tetradecenoate and hexadecyl cis-10-tetradecenoate are prepared by enzymatic transesterification of cis-9-tetradecenoic acid methyl ester and cis-10-tetradecenoic acid methyl ester with 1-hexadecanol (cetyl alcohol) respectively.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bond in 9-tetradecenoic acid allows for substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Myristoleic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 9-tetradecenoic acid exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Myristic Acid: A saturated fatty acid from which 9-tetradecenoic acid is biosynthesized.
Oleic Acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.
Palmitoleic Acid: An omega-7 fatty acid with a similar structure but a different chain length.
Uniqueness:
Position of Double Bond: The double bond in 9-tetradecenoic acid is at the 9-10 position, which is unique compared to other similar fatty acids.
Biological Activity: Its ability to induce apoptosis in cancer cells and its anti-inflammatory properties make it unique among fatty acids
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
tetradec-9-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16) |
InChI-Schlüssel |
YWWVWXASSLXJHU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)O |
Synonyme |
9-tetradecenoic acid myristoleic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




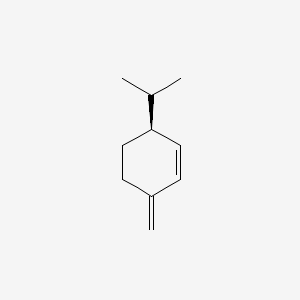
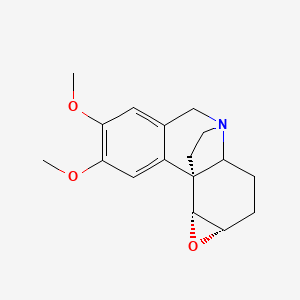
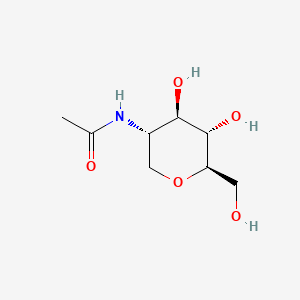


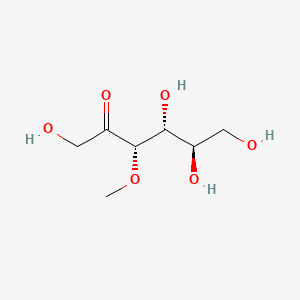
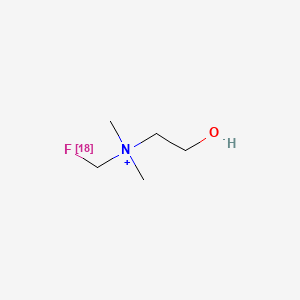

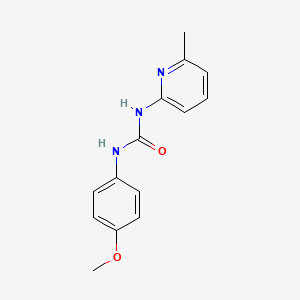

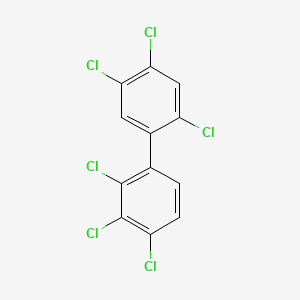
![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)
